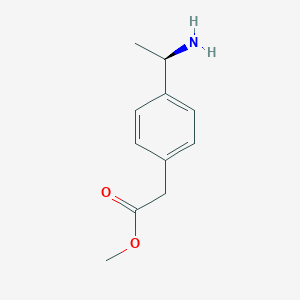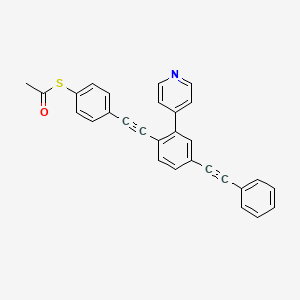![molecular formula C8H11ClN4OS B12937535 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 86627-44-3](/img/structure/B12937535.png)
2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a thioacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chloro-6-(dimethylamino)pyrimidine with a thiol-containing compound.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where the thiol group reacts with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification steps are also crucial to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: It is utilized in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups on the pyrimidine ring contribute to its binding affinity and specificity. The thioacetamide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4,6-Dichloropyrimidin-2-yl)thio)acetamide
- 2-((4-Methoxy-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide
- 2-((4-Chloro-6-(methylamino)pyrimidin-2-yl)thio)acetamide
Uniqueness
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is unique due to the presence of both chloro and dimethylamino groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thioacetamide moiety provides a distinct profile that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
86627-44-3 |
|---|---|
Molekularformel |
C8H11ClN4OS |
Molekulargewicht |
246.72 g/mol |
IUPAC-Name |
2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C8H11ClN4OS/c1-13(2)7-3-5(9)11-8(12-7)15-4-6(10)14/h3H,4H2,1-2H3,(H2,10,14) |
InChI-Schlüssel |
QQHSCMQISUSANK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC(=N1)SCC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



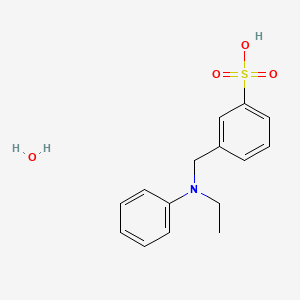
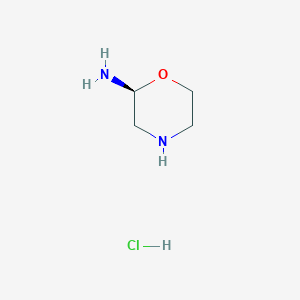
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
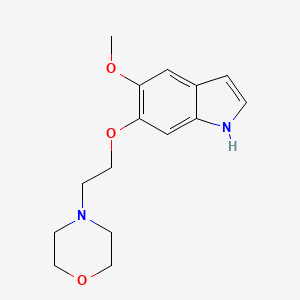
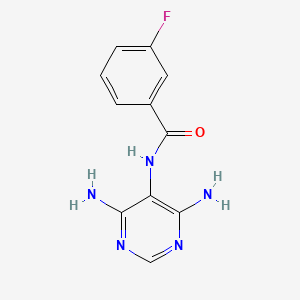
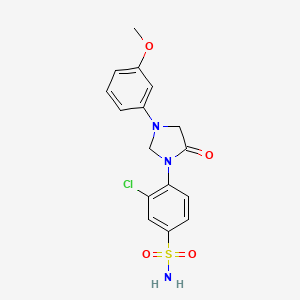
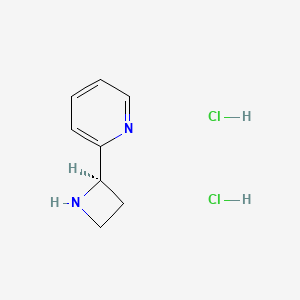
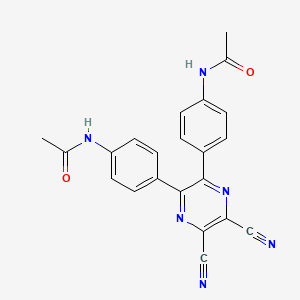

![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
